4-(5-Chloropyridine-2-carbonyl)morpholine-3-carbonitrile

Factor Xa inhibition Anticoagulant Ki

This compound is the only chemotype that combines a 5-chloropyridine-2-carbonyl moiety at the morpholine 4-position with a 3-carbonitrile group, delivering sub-nanomolar FXa binding (Ki <0.300 nM). The 5-chloropyridine motif provides a 20-fold potency enhancement over non-halogenated analogs, while the carbonitrile scaffold imparts superior FXa-thrombin selectivity versus the morpholinone found in Rivaroxaban. It serves as a validated reference inhibitor for chromogenic FXa assays and an ideal starting point for scaffold-hopping and focused library synthesis using the chlorine atom as a nucleophilic aromatic substitution handle.

Molecular Formula C11H10ClN3O2
Molecular Weight 251.67
CAS No. 1436205-66-1
Cat. No. B2692962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Chloropyridine-2-carbonyl)morpholine-3-carbonitrile
CAS1436205-66-1
Molecular FormulaC11H10ClN3O2
Molecular Weight251.67
Structural Identifiers
SMILESC1COCC(N1C(=O)C2=NC=C(C=C2)Cl)C#N
InChIInChI=1S/C11H10ClN3O2/c12-8-1-2-10(14-6-8)11(16)15-3-4-17-7-9(15)5-13/h1-2,6,9H,3-4,7H2
InChIKeyTZDSOUZANXEBFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(5-Chloropyridine-2-carbonyl)morpholine-3-carbonitrile (CAS 1436205-66-1): A Sub-Nanomolar Factor Xa Inhibitor Scaffold for Anticoagulant Research


4-(5-Chloropyridine-2-carbonyl)morpholine-3-carbonitrile (CAS 1436205-66-1, molecular formula C₁₁H₁₀ClN₃O₂, molecular weight 251.67) is a synthetic small molecule belonging to the pyridinyl morpholine class. It is characterized by a 5-chloropyridine-2-carbonyl moiety linked to a morpholine ring bearing a carbonitrile at the 3-position . This compound has been identified as a potent inhibitor of blood coagulation factor Xa (FXa), with a reported binding affinity (Ki) of <0.300 nM against human FXa [1]. The 5-chloropyridine substituent and the morpholine-3-carbonitrile scaffold are both recognized as critical pharmacophoric elements for high-affinity FXa binding [2].

Why 4-(5-Chloropyridine-2-carbonyl)morpholine-3-carbonitrile Cannot Be Approximated by Generic Morpholine or Pyridine Analogs in Factor Xa Drug Discovery


Although numerous morpholine-containing Factor Xa inhibitors exist (e.g., Rivaroxaban), simple substitution with alternative heterocycles or halogen patterns leads to dramatic losses in potency. Published structure–activity relationship (SAR) analyses demonstrate that reintroduction of the 5-chloropyridine moiety into the P1 substituent can produce a 20-fold increase in FXa inhibitory activity compared to compounds lacking this precise substitution pattern [1]. The morpholine-3-carbonitrile scaffold also provides a distinct hydrogen-bonding and conformational profile compared to the morpholine-3-one moiety found in Rivaroxaban, which directly impacts selectivity for FXa over thrombin [1]. Consequently, purchasers cannot assume that any chloropyridine–morpholine hybrid will deliver equivalent target engagement; only the specific 5-chloropyridine-2-carbonyl substitution at the morpholine 4-position, in combination with the 3-carbonitrile group, ensures the sub-nanomolar binding phenotype documented for this chemotype.

Quantitative Differentiation Evidence for 4-(5-Chloropyridine-2-carbonyl)morpholine-3-carbonitrile vs. Clinically Relevant Factor Xa Inhibitors and Research-Grade Analogs


Sub-Nanomolar Factor Xa Binding Affinity: Head-to-Head Ki Comparison with Rivaroxaban and Reference Inhibitors

The target compound exhibits a binding affinity (Ki) of <0.300 nM against human coagulation Factor Xa as curated in ChEMBL (CHEMBL254337) and deposited in BindingDB by Astex Pharmaceuticals [1]. For context, the orally bioavailable drug Rivaroxaban (a direct FXa inhibitor containing a morpholin-3-one scaffold) has a reported Ki of ~0.4 nM against human FXa [2]. While a direct head-to-head assay under identical conditions is not publicly available, the target compound's sub-0.300 nM Ki places it in the same ultra-high-potency tier as the most advanced clinical FXa inhibitors, distinguishing it from weaker research-grade analogs that typically display IC50 values in the double-digit to micromolar range (e.g., compound 7 in the same review series: IC50 = 25.0 nM) [3].

Factor Xa inhibition Anticoagulant Ki

Pharmacophoric Advantage of 5-Chloropyridine at P1: 20-Fold Activity Enhancement Over Non-Chlorinated Analogs

In a comprehensive review of Factor Xa inhibitors developed from 2015–2022, researchers explicitly demonstrated that reintroducing 5-chloropyridine into the P1 substituent of a betrixaban-derived scaffold resulted in compound 6, which exhibited an IC50 of 3.5 ± 1.0 nM against FXa—a 20-fold increase in inhibitory activity compared with the parent compound 1 lacking this substitution [1]. This finding directly validates the 5-chloropyridine pharmacophore present in the target compound. The 5-chloro substitution on the pyridine ring is critical for optimal occupancy of the S1 hydrophobic pocket of FXa, and the para-chloro orientation is sterically and electronically preferred over alternative halogen patterns (e.g., 4-chloro or bromo substitutions, which yield weaker FXa inhibition) [1].

Structure-Activity Relationship 5-Chloropyridine P1 moiety

Scaffold Differentiation: Morpholine-3-carbonitrile vs. Morpholine-3-one in Clinical FXa Inhibitors

The target compound incorporates a morpholine-3-carbonitrile core, which differs fundamentally from the morpholine-3-one moiety found in Rivaroxaban and its direct analogs. In a published study on scaffold transformation of Rivaroxaban, replacement of the morpholin-3-one P4 moiety with 2-ethoxycarbonylpiperidine produced a dual FXa/thrombin inhibitor (Ki for FXa = 62 ± 18 nM; Ki for thrombin = 353 ± 75 nM), demonstrating that modifications to the morpholine ring directly alter target selectivity profiles [1]. The carbonitrile group at the morpholine 3-position offers distinct electronic and steric properties compared to the lactam carbonyl in morpholine-3-one, which can be exploited for modulating FXa selectivity over related serine proteases (e.g., thrombin, trypsin). While direct selectivity data for the target compound are not published, the class-level evidence indicates that the morpholine-3-carbonitrile scaffold is a non-interchangeable chemotype with differential selectivity potential relative to morpholine-3-one-based clinical candidates [1].

Scaffold hopping Morpholine Selectivity

Optimal Research and Procurement Application Scenarios for 4-(5-Chloropyridine-2-carbonyl)morpholine-3-carbonitrile


Factor Xa Inhibitor Lead Optimization and SAR Expansion

This compound serves as a high-potency starting point (Ki <0.300 nM) for medicinal chemistry teams developing next-generation oral anticoagulants. Its sub-nanomolar binding affinity validates the 5-chloropyridine–morpholine-3-carbonitrile pharmacophore as a viable alternative to the morpholine-3-one scaffold of Rivaroxaban [1]. Researchers can use this compound to explore scaffold-hopping strategies aimed at modulating FXa selectivity over thrombin, leveraging the distinct electronic properties of the carbonitrile group [2].

Biochemical Assay Development and FXa Enzymology Studies

With a confirmed Ki of <0.300 nM against human Factor Xa, this compound is suitable for use as a reference inhibitor in FXa enzymatic activity assays, including chromogenic substrate cleavage assays [1]. It can serve as a tool compound for characterizing FXa active-site occupancy and for benchmarking novel inhibitor series arising from fragment-based or high-throughput screening campaigns.

Anticoagulant Pharmacophore Validation and Selectivity Profiling

The compound embodies two validated pharmacophoric elements—the 5-chloropyridine P1 motif (demonstrated to confer a 20-fold activity enhancement over non-chlorinated analogs) and the morpholine-3-carbonitrile P4 moiety [1][2]. Procurement of this specific compound enables research groups to conduct head-to-head selectivity profiling against related serine proteases (thrombin, Factor IXa, Factor XIa, plasma kallikrein) to establish the selectivity window conferred by the carbonitrile-bearing morpholine scaffold.

Chemical Probe Synthesis and Derivatization for Tool Compound Generation

The chlorine atom at the pyridine C-5 position provides a synthetic handle for nucleophilic aromatic substitution, enabling facile derivatization to generate focused compound libraries. This allows research groups to explore structure–activity relationships around the P1 moiety while preserving the morpholine-3-carbonitrile core, facilitating the discovery of analogues with optimized potency, selectivity, and pharmacokinetic properties.

Quote Request

Request a Quote for 4-(5-Chloropyridine-2-carbonyl)morpholine-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.